molecular formula C29H33F2N5O2 B453497 [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

[4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Cat. No.: B453497
M. Wt: 521.6g/mol
InChI Key: NBFXLNKWDSGANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with an adamantyl-piperazine moiety, making it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development .

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, owing to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE apart is its combination of the pyrazolo[1,5-a]pyrimidine core with the adamantyl-piperazine moiety. This unique structure enhances its biological activity and makes it a promising candidate for various applications .

Properties

Molecular Formula

C29H33F2N5O2

Molecular Weight

521.6g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C29H33F2N5O2/c1-38-22-4-2-19(3-5-22)24-15-25(27(30)31)36-28(33-24)23(16-32-36)29(37)35-8-6-34(7-9-35)26-20-11-17-10-18(13-20)14-21(26)12-17/h2-5,15-18,20-21,26-27H,6-14H2,1H3

InChI Key

NBFXLNKWDSGANU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7

Origin of Product

United States

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